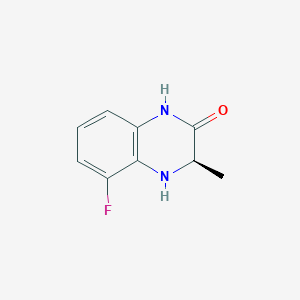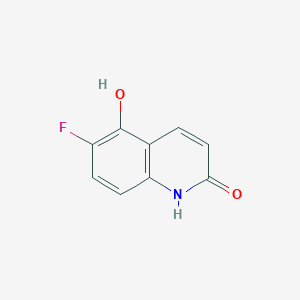
1-Methylnaphthalene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-3-carboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a carboxylic acid group at the third position. This compound is a derivative of naphthalene, which is known for its aromatic properties and is widely used in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 1-methylnaphthalene using oxidizing agents like potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: 1-Methylnaphthalene-3-methanol or 1-methylnaphthalene-3-aldehyde.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
1-Methylnaphthalene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene-3-carboxylic acid: Similar structure but with the methyl group at the second position, leading to different reactivity and properties.
Naphthalene-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and reactivity.
Uniqueness: 1-Methylnaphthalene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl group and a carboxylic acid group on the naphthalene ring allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
LLMATWMVKZWAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)






![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)




